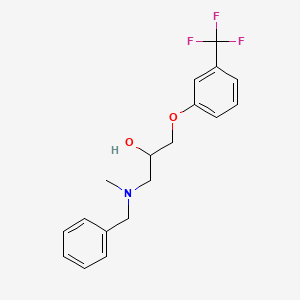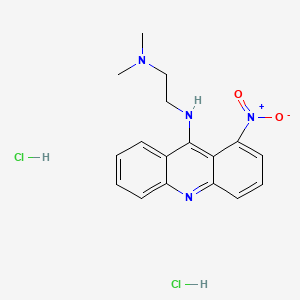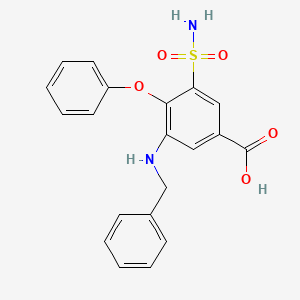
Dolomite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CaMg(CO₃)₂ . It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through the carbonization process. This involves the reaction of calcium and magnesium ions with carbonate ions in an aqueous solution. The reaction is typically carried out at controlled temperatures to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, calcium magnesium dicarbonate is often produced from this compound ore. The ore is crushed and subjected to a series of chemical reactions to separate the calcium and magnesium components. The process involves the use of carbon dioxide and water to form the carbonate compound .
Chemical Reactions Analysis
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between the compound and other reactants.
Substitution: This reaction involves the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium magnesium dicarbonate include acids, bases, and other carbonate compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving calcium magnesium dicarbonate include calcium oxide, magnesium oxide, and various carbonate salts .
Scientific Research Applications
Dolomite has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium and magnesium ions.
Mechanism of Action
The mechanism of action of calcium magnesium dicarbonate involves its interaction with acids to neutralize excess acidity. In biological systems, it plays a role in maintaining calcium and magnesium balance, which is essential for various physiological processes . The compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid .
Comparison with Similar Compounds
Similar Compounds
Calcium Carbonate (CaCO₃): A common compound used as a calcium supplement and antacid.
Magnesium Carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.
Uniqueness
Dolomite is unique due to its dual composition of calcium and magnesium carbonates. This dual composition allows it to provide both calcium and magnesium ions, making it a versatile compound for various applications .
Properties
CAS No. |
7000-29-5 |
|---|---|
Molecular Formula |
CH2CaMgO3 |
Molecular Weight |
126.41 g/mol |
IUPAC Name |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
InChI Key |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
Canonical SMILES |
C(=O)(O)O.[Mg].[Ca] |
Key on ui other cas no. |
16389-88-1 60937-55-5 7000-29-5 |
physical_description |
DryPowder; Liquid; PelletsLargeCrystals |
Synonyms |
calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





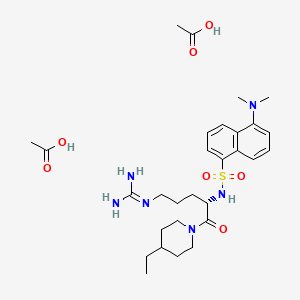
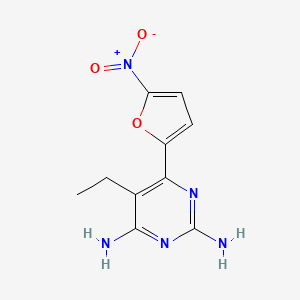

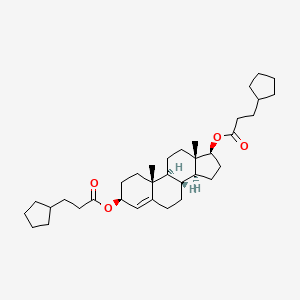
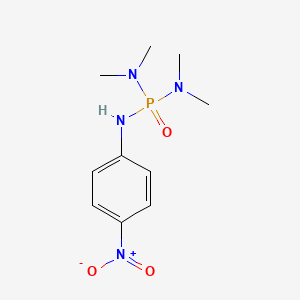

![2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride](/img/structure/B1206904.png)
